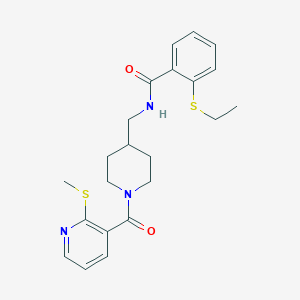

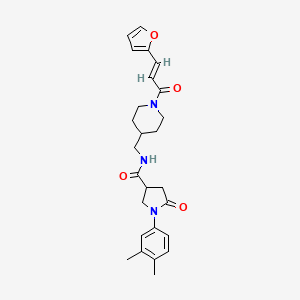

2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound has shown promising results in preclinical studies for the treatment of various diseases, including cancer and neurological disorders.

Aplicaciones Científicas De Investigación

Synthesis and Anti-acetylcholinesterase Activity

A series of piperidine derivatives, including structures related to 2-(ethylthio)-N-((1-(2-(methylthio)nicotinoyl)piperidin-4-yl)methyl)benzamide, have been synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. Compounds with bulky moiety substitutions at the benzamide position showed significant increases in activity. The introduction of an alkyl or phenyl group at the nitrogen atom of the benzamide greatly enhanced the activity. One compound, in particular, showed an affinity 18,000 times greater for AChE than for BuChE, highlighting its potential as an antidementia agent (Sugimoto et al., 1990).

Activity Against Trypanosoma Brucei Rhodesiense

Amide and urea derivatives of thiazol-2-ethylamines, structurally similar to the compound , have shown activity against Trypanosoma brucei rhodesiense, the pathogen responsible for human African trypanosomiasis. The most potent and selective analogue for the parasite demonstrated significant in vitro potency without achieving in vivo efficacy, suggesting a need for further modification to improve metabolic stability (Patrick et al., 2016).

Synthesis and Characterization of Novel Benzamides

Research into novel benzamides and their metal complexes has shown significant antimicrobial activity against various bacterial strains. Copper complexes of these benzamides exhibited better activities than the free ligands and standard antibiotics, indicating their potential as antimicrobial agents (Khatiwora et al., 2013).

Antimicrobial Properties of New Benzoylthioureas

New acylthiourea derivatives have demonstrated antimicrobial activity at low concentrations against both Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial activity level was influenced by the substituent's type, number, and position on the phenyl group attached to the thiourea nitrogen (Limban et al., 2011).

Propiedades

IUPAC Name |

2-ethylsulfanyl-N-[[1-(2-methylsulfanylpyridine-3-carbonyl)piperidin-4-yl]methyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2S2/c1-3-29-19-9-5-4-7-17(19)20(26)24-15-16-10-13-25(14-11-16)22(27)18-8-6-12-23-21(18)28-2/h4-9,12,16H,3,10-11,13-15H2,1-2H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YLLAOZMQELLUCK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=CC=C1C(=O)NCC2CCN(CC2)C(=O)C3=C(N=CC=C3)SC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

429.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(E)-3-[4-(4-Methylphenyl)phenyl]prop-2-enoic acid](/img/structure/B2760395.png)

![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoxaline-6-carboxamide](/img/structure/B2760396.png)

![4-Chloro-7-cyclopropylpyrazolo[1,5-a][1,3,5]triazine](/img/structure/B2760397.png)

![ethyl 3-hydroxy-5H,6H,7H,8H-pyrido[4,3-c]pyridazine-6-carboxylate](/img/structure/B2760403.png)

![4-[(1,1-Dioxothiazinan-2-yl)methyl]-3-fluorobenzonitrile](/img/structure/B2760404.png)

![5-(cinnamylthio)-7-isopropyl-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2760410.png)

![3-(benzenesulfonyl)-N-(3,4-dimethoxyphenyl)triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2760412.png)